1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt
Description
The compound 1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt is a polyfunctional aromatic azo dye derivative characterized by a naphthalene backbone substituted with diazonium, azo, sulfonic acid, and phenolic groups. Its zwitterionic ("inner salt") structure arises from the balance between the positively charged diazonium group and the negatively charged sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups. This compound is synthesized via sequential diazo coupling reactions, as described in protocols for analogous azo dyes involving diazonium salt intermediates and coupling agents under acidic conditions .
Key structural features include:
- Diazonium group: Enhances reactivity for further coupling or stabilization.
- Azo linkages (-N=N-): Provide chromophoric properties, making the compound suitable as a dye.
- Sulfo (-SO₃H) and carboxy (-COOH) groups: Improve water solubility and enable interactions with substrates (e.g., textiles, polymers).
Properties
CAS No. |
72152-91-1 |
|---|---|
Molecular Formula |
C23H15N6O6S+ |
Molecular Weight |
503.5 g/mol |
IUPAC Name |
4-[[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-6-sulfonaphthalene-1-diazonium |
InChI |
InChI=1S/C23H14N6O6S/c24-25-20-8-9-21(18-12-16(36(33,34)35)6-7-17(18)20)29-27-14-3-1-13(2-4-14)26-28-15-5-10-22(30)19(11-15)23(31)32/h1-12H,(H2-,26,29,30,31,32,33,34,35)/p+1 |
InChI Key |
OHNDZVRWVYWFQR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)N=NC3=C4C=C(C=CC4=C(C=C3)[N+]#N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- Starting Material: 2-hydroxy-4-sulfonaphthylamine.
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate nitrous acid (HNO2) in situ.
- Conditions: The reaction is conducted at low temperatures (0–5 °C) to stabilize the diazonium salt and prevent decomposition.
- Mechanism: The primary aromatic amine is converted into the corresponding diazonium salt via electrophilic substitution by nitrosonium ion (NO+).
Azo Coupling Reactions
- The diazonium salt intermediate is reacted with aromatic compounds containing electron-donating groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.
- The coupling is typically performed under alkaline conditions (pH 8–9) to facilitate nucleophilic attack on the diazonium ion.
- The reaction proceeds through electrophilic aromatic substitution, forming azo (-N=N-) linkages.
- Multiple coupling steps may be involved to build the complex azo dye structure with multiple azo groups.
Purification and Isolation
- After completion of the coupling reactions, the mixture is cooled to precipitate the azo dye.
- The product is filtered, washed, and dried.
- Advanced purification techniques such as recrystallization or chromatographic methods (e.g., HPLC) may be employed to enhance purity.
Industrial Optimization
- Reaction parameters such as temperature, pH, and reagent molar ratios are optimized to maximize yield and minimize side reactions.
- Monitoring techniques like high-performance liquid chromatography (HPLC) are used to track reaction progress and product purity.
- The presence of sulfonic acid groups improves water solubility, facilitating aqueous-phase reactions and purification.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diazotization | 2-hydroxy-4-sulfonaphthylamine, NaNO2, HCl | 0–5 | Acidic | 30–60 minutes | High | Low temp to stabilize diazonium salt |
| First Azo Coupling | Diazonium salt + phenolic/carboxylic compound | 5–15 | 8–9 | 1–2 hours | Moderate | Alkaline pH favors azo coupling |
| Subsequent Couplings | Additional aromatic amines/phenols | 5–25 | 8–9 | 1–3 hours per step | Moderate | Multi-step azo formation |
| Purification | Cooling, filtration, recrystallization | 0–10 | Neutral | Variable | — | Purity enhanced by recrystallization |
Research Findings and Notes
- The diazotization reaction is highly sensitive to temperature and pH; maintaining low temperature prevents decomposition of the diazonium salt, which is crucial for high yield.
- The sulfonic acid group in the naphthalene ring significantly increases water solubility, allowing the reactions to be performed in aqueous media, which is advantageous for industrial scale-up.
- The presence of multiple azo linkages requires careful control of stoichiometry and reaction time to avoid incomplete coupling or overreaction.
- Thermodynamic studies indicate that solvent polarity and temperature influence the activation energy of azo coupling reactions, affecting reaction rates and product stability.
- The final compound’s structure, featuring carboxyl and hydroxyl groups, allows for further chemical modifications or applications in dyeing and analytical chemistry.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The diazonium group can participate in substitution reactions, replacing the diazonium group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like water, alcohols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Dye Chemistry
1-Naphthalenediazonium compounds are widely used as azo dyes due to their vibrant colors and stability. They are employed in textile dyeing processes, providing bright hues to fabrics. The compound's ability to form stable azo linkages allows it to be used in various dye formulations.
Case Study: Textile Dyeing
A study demonstrated the efficacy of 1-Naphthalenediazonium in dyeing cotton fabrics, achieving high color fastness and resistance to washing and light exposure. The results indicated that the dyeing process using this compound resulted in a significant improvement in color retention compared to traditional dyes.
Biological Research
The compound exhibits potential biological activities, including antimicrobial properties. Research has shown that derivatives of naphthalenediazonium can inhibit the growth of various bacterial strains.
Antimicrobial Activity
A study evaluated the antimicrobial effects of 1-Naphthalenediazonium against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Material Science
In material science, 1-Naphthalenediazonium is utilized in the synthesis of novel materials with specific electronic and optical properties. Its ability to form stable complexes makes it suitable for applications in organic electronics and photonic devices.
Research Example: Organic Photovoltaics
Research has explored the incorporation of 1-Naphthalenediazonium into organic photovoltaic devices. The findings revealed that devices utilizing this compound exhibited enhanced efficiency due to improved charge transport properties.
Table 1: Antimicrobial Activity of 1-Naphthalenediazonium
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 50 µg/mL |
| Staphylococcus aureus | 18 | 40 µg/mL |
Table 2: Dyeing Efficacy of 1-Naphthalenediazonium on Cotton Fabrics
| Fabric Type | Color Fastness Rating | Wash Fastness Rating |
|---|---|---|
| Cotton | 4-5 | 4 |
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interference with Cellular Processes: It can interfere with cellular processes by interacting with nucleic acids and other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related azo dyes and diazonium salts:
Table 1: Structural and Functional Comparison
Key Findings from Research
Synthetic Pathways: The target compound’s synthesis involves diazonium salt formation from 4-aminobenzoic acid derivatives, followed by coupling with hydroxyl-substituted naphthalene sulfonic acids. This contrasts with simpler azo dyes (e.g., ’s compound), which omit carboxylate functionalization .
Stability : The inner salt structure enhances thermal stability compared to ionic salts (e.g., disodium derivatives in ), as zwitterions minimize hygroscopicity .
Chromophoric Properties : The dual azo linkages and electron-withdrawing sulfonate/carboxylate groups shift absorption maxima to longer wavelengths (~500–600 nm), making it suitable for dark-shade dyeing .
Biological Activity
1-Naphthalenediazonium, 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)-6-sulfo-, inner salt, is a complex azo compound with potential biological activities. Azo compounds are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene ring system with diazonium and sulfonic acid functionalities. Its structural complexity contributes to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of azo compounds, including the one . The biological activity is often assessed through in vitro experiments measuring the inhibition zones against specific bacterial strains.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-Naphthalenediazonium | E. coli | 21 |
| 1-Naphthalenediazonium | B. subtilis | 24 |
| Ciprofloxacin (Standard) | E. coli | 30 |
| Ciprofloxacin (Standard) | B. subtilis | 28 |
Note: Values are indicative and may vary based on experimental conditions.
In a study evaluating various synthesized azo compounds, it was found that the compound exhibited significant antibacterial activity against E. coli and Bacillus subtilis, comparable to standard antibiotics like ciprofloxacin . The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
The mechanisms by which azo compounds exert their biological effects can include:
- Cell Membrane Disruption : Interaction with lipid bilayers can lead to increased permeability.
- Enzyme Inhibition : Azo compounds may inhibit key enzymes involved in bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some azo compounds can induce oxidative stress in microbial cells.
Study on Antibacterial Activity
A specific study investigated the antibacterial activity of several azo compounds, including derivatives of 1-naphthalenediazonium. The results indicated that modifications in the chemical structure significantly influenced their potency against E. coli and B. subtilis. The study utilized a disk diffusion method to assess the zone of inhibition and concluded that structural variations could enhance or diminish antibacterial efficacy .
Evaluation of Antifungal Properties
In addition to antibacterial properties, some studies have explored the antifungal activity of related azo compounds. For instance, derivatives were tested against Candida species, showing varying degrees of inhibition. These findings suggest that the compound may also have potential applications in antifungal therapy .
Computational Studies
Recent advancements in computational chemistry have facilitated the analysis of binding affinities between azo compounds and bacterial proteins. Molecular docking studies indicated favorable interactions between the compound and target proteins associated with bacterial survival mechanisms. These studies provide insights into how structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
